3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid
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Overview
Description
3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of a chlorophenyl group, an ethoxy group, and a phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-chlorophenol with ethylene oxide to form 4-(2-chloroethoxy)phenol. This intermediate is then reacted with 4-ethoxybenzaldehyde in the presence of a base to form the corresponding chalcone. The chalcone undergoes a Michael addition with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. Solvent selection and purification methods are also critical in ensuring the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with similar structural features, used as an antihistamine.
Profenofos: An organophosphate insecticide with a chlorophenyl group.
Oxazole Derivatives: Compounds with similar heterocyclic structures and biological activities.
Uniqueness
3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21ClO4 |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
3-[4-[2-(4-chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid |
InChI |
InChI=1S/C19H21ClO4/c1-2-23-18(13-19(21)22)15-5-9-17(10-6-15)24-12-11-14-3-7-16(20)8-4-14/h3-10,18H,2,11-13H2,1H3,(H,21,22) |
InChI Key |
NEYZKGZDHIWOSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)O)C1=CC=C(C=C1)OCCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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